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molecular formula C14H14O4 B3053177 1,2-Bis(4-hydroxyphenyl)ethane-1,2-diol CAS No. 5173-27-3

1,2-Bis(4-hydroxyphenyl)ethane-1,2-diol

Cat. No. B3053177
M. Wt: 246.26 g/mol
InChI Key: GRCDZLQANHNACB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04087336

Procedure details

The electrolysis cell was charged with 400 grams (3.28 moles) of 4-hydroxybenzaldehyde and 3500 milliliters 2.0 molar aqueous sodium hydroxide. The mixture was warmed on a stirrer-hotplate to about 45° C to effect complete dissolution. Then a small amount of Union Carbide SAG 470 silicone antifoam agent was added. The electrolysis was conducted at a constant current of 25 amperes and a temperature range between about 44° C and about 49° C over an 8-hour period. The cathode potential was -2.0 to about -2.1 volts versus the saturated calomel electrode. Upon completion of the electrolysis, the product solution was allowed to cool to ambient temperatures and removed from the cell. The cell was washed with water and the washings added to the product solution. The volume of the combined product solution and washings was reduced to approximately 1,500 milliliters by evaporation in vacuo. The remaining solution was acidified to about pH 6.3 by the dropwise addition of acetic acid at the rate of 20 milliliters per minute. A total of 450 milliliters of acetic acid was added. The solution was cooled in an ice-water bath to induce crystallization. The precipitate was collected by suction filtration, washed with cold water, and dried to yield 299.0 grams (74.1 percent) of 1,2-bis(4-hydroxyphenyl)-ethane-1,2-diol.
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
3500 mL
Type
solvent
Reaction Step One
[Compound]
Name
silicone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
calomel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1>[OH-].[Na+]>[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]([OH:7])[CH:6]([C:5]2[CH:8]=[CH:9][C:2]([OH:1])=[CH:3][CH:4]=2)[OH:7])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
400 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
3500 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
silicone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
calomel
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolution
WAIT
Type
WAIT
Details
a temperature range between about 44° C and about 49° C over an 8-hour period
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperatures
CUSTOM
Type
CUSTOM
Details
removed from the cell
WASH
Type
WASH
Details
The cell was washed with water
ADDITION
Type
ADDITION
Details
the washings added to the product solution
CUSTOM
Type
CUSTOM
Details
The volume of the combined product solution and washings was reduced to approximately 1,500 milliliters by evaporation in vacuo
ADDITION
Type
ADDITION
Details
The remaining solution was acidified to about pH 6.3 by the dropwise addition of acetic acid at the rate of 20 milliliters per minute
ADDITION
Type
ADDITION
Details
A total of 450 milliliters of acetic acid was added
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled in an ice-water bath
CUSTOM
Type
CUSTOM
Details
crystallization
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by suction filtration
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C(C(O)C1=CC=C(C=C1)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 299 g
YIELD: PERCENTYIELD 74.1%
YIELD: CALCULATEDPERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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